4,5-Dimethylpyridazine-3,6-diol
Overview
Description
4,5-Dimethylpyridazine-3,6-diol is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is also known by its IUPAC name, 6-hydroxy-4,5-dimethyl-3(2H)-pyridazinone . This compound is characterized by its white to off-white powder or crystalline form and is primarily used in research settings .
Preparation Methods
The synthesis of 4,5-Dimethylpyridazine-3,6-diol typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 4,5-dimethylpyridazine with hydroxylamine . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,5-Dimethylpyridazine-3,6-diol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
4,5-Dimethylpyridazine-3,6-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dimethylpyridazine-3,6-diol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4,5-Dimethylpyridazine-3,6-diol can be compared with other similar compounds such as:
3,6-Dihydroxy-4,5-dimethylpyridazine: Similar in structure but with different functional groups.
4-Methylpyridazine: Shares the pyridazine core but with variations in methyl group positions.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry .
Properties
IUPAC Name |
4,5-dimethyl-1,2-dihydropyridazine-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-3-4(2)6(10)8-7-5(3)9/h1-2H3,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFHLLQTPRTMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973074 | |
Record name | 4,5-Dimethylpyridazine-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5754-17-6 | |
Record name | 5754-17-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dimethylpyridazine-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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